molecular formula C15H22O2 B8679688 2-tert-Butyl-2-(3-phenoxypropyl)oxirane CAS No. 112466-26-9

2-tert-Butyl-2-(3-phenoxypropyl)oxirane

Cat. No.: B8679688
CAS No.: 112466-26-9
M. Wt: 234.33 g/mol
InChI Key: YTRONIACBSKYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-2-(3-phenoxypropyl)oxirane is a useful research compound. Its molecular formula is C15H22O2 and its molecular weight is 234.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

112466-26-9

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-tert-butyl-2-(3-phenoxypropyl)oxirane

InChI

InChI=1S/C15H22O2/c1-14(2,3)15(12-17-15)10-7-11-16-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3

InChI Key

YTRONIACBSKYAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CO1)CCCOC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

9 g (41 mMol) of 2,2-dimethyl-6-phenoxy-hexan-3-one are added dropwise to a mixture of 5.5 g (49 mMol) of potassium tert.-butylate in 40 ml of tetrahydrofuran at room temperature, with stirring, whereupon a clear yellowish solution forms. 12.5 g (61.5 mMol) of trimethylsulphonium iodide are then added and the mixture is stirred at 20° to 25° C. for 12 hours. Thereafter, the reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue which remains is taken up in methylene chloride and the resulting solution is washed three times with water. After the organic phase has been dried, the solvent is stripped off. 7.8 g (81% of theory) of 2-(1,1-dimethyl-ethyl)-2-(3-phenoxypropyl)-oxirane are obtained in this manner in the form of a liquid of refractive index nD20 =1.503. ##STR13##
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium tert.-butylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two

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